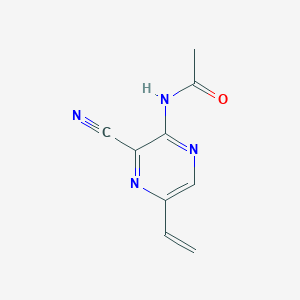
N-(3-Cyano-5-ethenylpyrazinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ACETAMIDE,N-(3-CYANO-5-VINYLPYRAZINYL)-: is an organic compound with the molecular formula C9H8N4O and a molecular weight of 188.19 g/mol . This compound is known for its unique structure, which includes a cyano group and a vinyl group attached to a pyrazine ring. It is used in various scientific research applications due to its versatile chemical properties.
Méthodes De Préparation
The synthesis of ACETAMIDE,N-(3-CYANO-5-VINYLPYRAZINYL)- can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Here are some specific methods:
Neat Methods: This involves stirring the reactants without a solvent at room temperature or using heat.
Fusion Method: This solvent-free reaction involves the fusion of aryl amines with ethyl cyanoacetate at high temperatures.
Microwave Irradiation: This method uses microwave irradiation in the presence of a basic catalyst and solid support to achieve high yields of the desired product.
Analyse Des Réactions Chimiques
ACETAMIDE,N-(3-CYANO-5-VINYLPYRAZINYL)-: undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the compound can participate in condensation reactions with bidentate reagents to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, where the cyano group or other substituents are replaced by different functional groups.
Oxidation and Reduction:
Common reagents used in these reactions include alkyl cyanoacetates, amines, and various catalysts. The major products formed from these reactions are often heterocyclic compounds with potential biological activity .
Applications De Recherche Scientifique
ACETAMIDE,N-(3-CYANO-5-VINYLPYRAZINYL)-: has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds, which are important in the development of new materials and chemicals.
Biology: The compound’s derivatives have shown diverse biological activities, making it a subject of interest for biochemists.
Medicine: Its potential in evolving better chemotherapeutic agents has been highlighted, as it can be used to build organic heterocycles with therapeutic properties.
Industry: The compound is utilized in the production of specialized chemicals and materials due to its unique chemical properties.
Mécanisme D'action
The specific mechanism of action for ACETAMIDE,N-(3-CYANO-5-VINYLPYRAZINYL)- is not well-documented. its effects are likely mediated through interactions with molecular targets and pathways involved in the synthesis of heterocyclic compounds and other chemical reactions.
Comparaison Avec Des Composés Similaires
ACETAMIDE,N-(3-CYANO-5-VINYLPYRAZINYL)-: can be compared with other cyanoacetamide derivatives, such as:
N-(2,5-Dioxopyrrolidin-1-yl)acetamide: This compound is used to generate fused heterocyclic compounds with potential biological activity.
2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide: This derivative is synthesized using cyanoacetate in dimethylformamide and has applications in the synthesis of biologically active compounds.
The uniqueness of ACETAMIDE,N-(3-CYANO-5-VINYLPYRAZINYL)- lies in its specific structure, which includes both a cyano group and a vinyl group attached to a pyrazine ring, making it a versatile compound for various chemical reactions and applications.
Propriétés
Formule moléculaire |
C9H8N4O |
|---|---|
Poids moléculaire |
188.19 g/mol |
Nom IUPAC |
N-(3-cyano-5-ethenylpyrazin-2-yl)acetamide |
InChI |
InChI=1S/C9H8N4O/c1-3-7-5-11-9(12-6(2)14)8(4-10)13-7/h3,5H,1H2,2H3,(H,11,12,14) |
Clé InChI |
IXHNVJJRFGULBM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NC=C(N=C1C#N)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


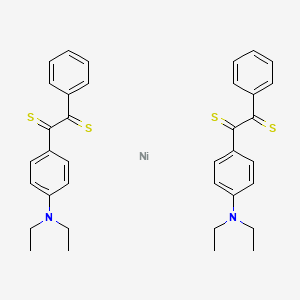
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B13811270.png)
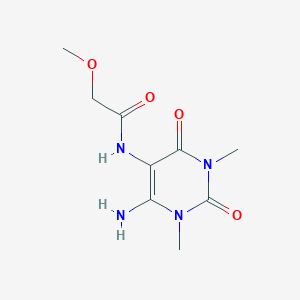
![2-[(2R,3R,4R,5S,6S)-5-hydroxy-2-methoxy-4,6-bis(phenylmethoxy)oxan-3-yl]isoindole-1,3-dione](/img/structure/B13811287.png)
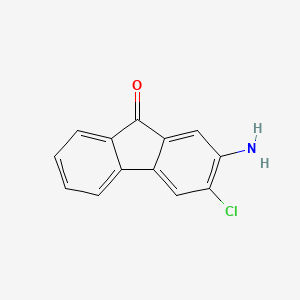

![4-Chloro-3-[(4-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13811296.png)
![(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-37-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid](/img/structure/B13811303.png)
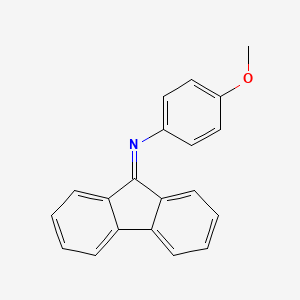
![1-(2,4-Dimethylphenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B13811318.png)

![Thieno[3,2-e]benzothiazole](/img/structure/B13811327.png)
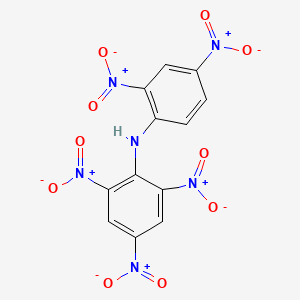
![5-[[2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B13811344.png)
